![molecular formula C17H15N3O2S2 B2639186 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896355-71-8](/img/structure/B2639186.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
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Overview
Description
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide, also known as AMTB, is a chemical compound that has been extensively studied in the field of ion channel research. It is a selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain.
Scientific Research Applications
Nonlinear Optical Properties
A series of N-(thiazol-2-yl)piperidine-2,6-dione compounds, which are structurally similar to the compound , have been synthesized and studied for their nonlinear optical (NLO) properties . Two out of the five newly synthesized compounds displayed strong NLO properties . These properties were confirmed using UV spectroscopy and second harmonic generation (SHG) phenomenon .
Anti-Cancer Activity
Isoxazole derivatives of similar compounds have been synthesized and evaluated for their cytotoxicity . These compounds exhibited anti-cancer activity against Colo205, U937, MCF7, and A549 cancer cell lines . One of the promising compounds induced G2/M cell cycle arrest and increased the levels of p53 in treated Colo205 cells . This resulted in apoptosis by altering the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax .
Glucokinase Activation
Thiazol-2-yl benzamide derivatives have been synthesized and evaluated for their ability to activate glucokinase . Glucokinase is an enzyme that facilitates the conversion of glucose to glucose-6-phosphate, an important step in the glycolysis pathway. Activating glucokinase can have potential applications in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines .
Mode of Action
The exact mode of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Related compounds have been found to induce g2/m cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
Biochemical Pathways
The biochemical pathways affected by N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Similar compounds have been shown to alter the balance in levels of key mitochondrial proteins such as bcl-2 and bax, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The molecular and cellular effects of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide Related compounds have been found to induce g2/m cell cycle arrest and apoptosis by activating p53 via mitochondrial-dependent pathways .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10(21)18-12-6-7-14-15(9-12)24-17(19-14)20-16(22)11-4-3-5-13(8-11)23-2/h3-9H,1-2H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBWIRRVNFGUTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide |
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